
2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one is a complex organic compound with a unique structure that includes a pyrazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one exerts its effects involves interactions with various molecular targets. These may include enzymes and receptors that are critical in biological pathways. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-aminoresorcinol: Known for its antioxidant properties.
2-Acetyl-4-chlorothiophene: Used in the synthesis of other heterocyclic compounds.
Thiophene derivatives: These compounds share a similar heterocyclic structure and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
What sets 2-Acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
97513-92-3 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-acetyl-4-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C13H16N2O3/c1-10(17)15-12(18)13(2,9-16)8-14(15)11-6-4-3-5-7-11/h3-7,16H,8-9H2,1-2H3 |
InChI Key |
IPEHRNFQHXLVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)C(CN1C2=CC=CC=C2)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
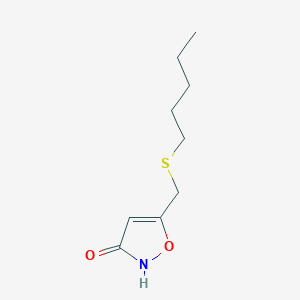
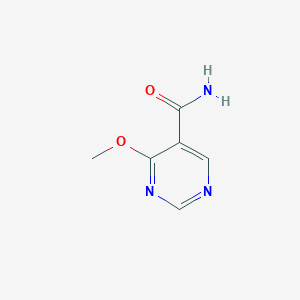

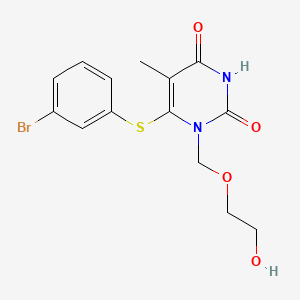
![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
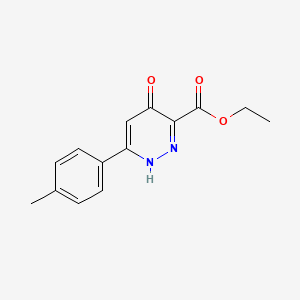
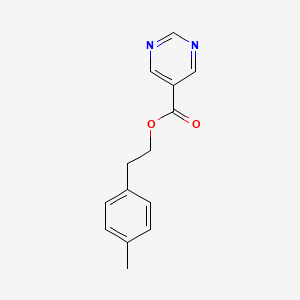
![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)
![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
